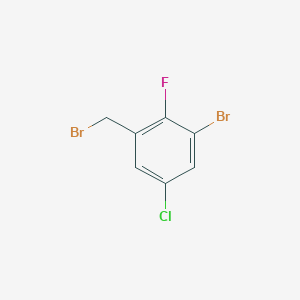

1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Brominated compounds like “1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene” are often used in organic synthesis due to their reactivity . They can participate in various types of reactions to form complex organic molecules .

Molecular Structure Analysis

The structure of a molecule like “this compound” would consist of a benzene ring with bromo, chloro, and fluoro substituents . The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

Brominated compounds can participate in a variety of reactions, including substitution and elimination reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its structure. Brominated compounds are generally denser than water and may have low solubility in water .Applications De Recherche Scientifique

Preparation of Molecular Scaffolds

Researchers have demonstrated the use of halogenated compounds as intermediates in the synthesis of complex molecular structures. For instance, 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives have been utilized to prepare versatile molecular scaffolds for molecular receptors, showcasing a practical synthetic procedure from benzene to 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene with minimal chromatography required for purification (Wallace et al., 2005).

Electrochemical Fluorination

The electrochemical fluorination process of halobenzenes has been studied, highlighting the formation mechanisms of various fluorinated compounds during electrolysis. This research contributes to understanding the electrochemical behaviors of halobenzene derivatives, including those related to 1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene, in synthesizing fluorinated aromatic compounds (Horio et al., 1996).

Synthesis of Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives from halobenzene derivatives, including the bromomethylated benzene, has been explored for potential applications in materials science, such as inhibiting acidic corrosion of steels. This showcases the versatility of halogenated benzene derivatives in organic synthesis and their potential industrial applications (Negrón-Silva et al., 2013).

Hyperbranched Polyethers Synthesis

The use of bromomethylated benzene derivatives in the synthesis of hyperbranched polyethers has been reported, where self-condensation leads to polymers with significant molecular weight. These materials have potential applications in various domains, including coatings, adhesives, and composite materials, demonstrating the role of halogenated benzene derivatives in polymer chemistry (Uhrich et al., 1992).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHSFXDECFPALI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2898177.png)

![4-Chloro-2-(1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2898183.png)

![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2898184.png)

![3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2898186.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2898192.png)

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]propanamide](/img/structure/B2898193.png)

![(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2898198.png)